molecular formula C10H16ClNO2 B12794483 2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane CAS No. 75107-65-2

2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane

Cat. No.: B12794483
CAS No.: 75107-65-2
M. Wt: 217.69 g/mol
InChI Key: PRNLMIWZDMEOAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfatides are synthesized by the 3-O-sulfation of galactosylceramide, mediated by the enzyme 3′-phosphoadenosine5′phosphosulfate:cerebrosidesulfo transferase in the Golgi apparatus . The synthesis involves the use of specific reagents and conditions to achieve the desired sulfation.

Industrial Production Methods

Industrial production of sulfatides involves the extraction and purification from natural sources, such as bovine brain. The process includes several steps of extraction, purification, and characterization to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Sulfatides undergo various chemical reactions, including:

    Oxidation: Sulfatides can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfatides to their corresponding alcohols.

    Substitution: Sulfatides can undergo substitution reactions where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of sulfatides.

Comparison with Similar Compounds

Similar Compounds

    Cerebrosides: Similar to sulfatides but lack the sulfate group.

    Gangliosides: Glycosphingolipids with one or more sialic acids linked on the sugar chain.

    Sphingomyelins: Phospholipids containing a sphingosine backbone.

Uniqueness of Sulfatides

Sulfatides are unique due to their specific role in the myelin sheath and their involvement in various biological processes, including immune response and insulin secretion. Their anionic nature and sulfation make them distinct from other glycosphingolipids .

Properties

CAS No.

75107-65-2

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

2-chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane

InChI

InChI=1S/C10H16ClNO2/c1-8(2)7-4-5-9(8,3)10(11,6-7)12(13)14/h7H,4-6H2,1-3H3

InChI Key

PRNLMIWZDMEOAO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)([N+](=O)[O-])Cl)C)C

Origin of Product

United States

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